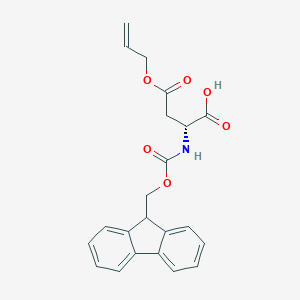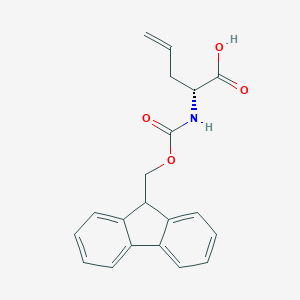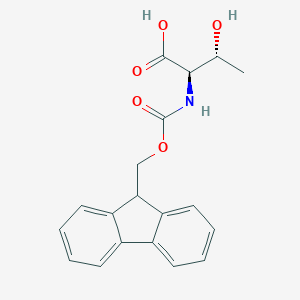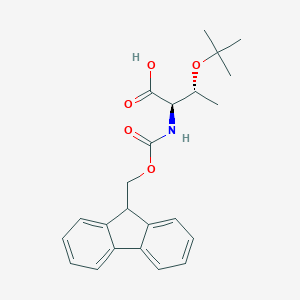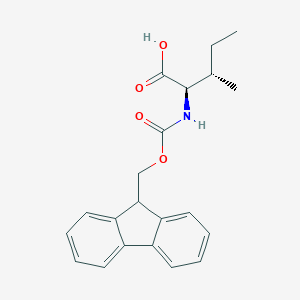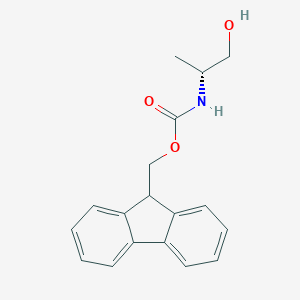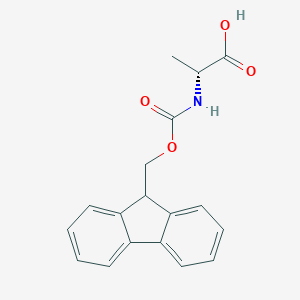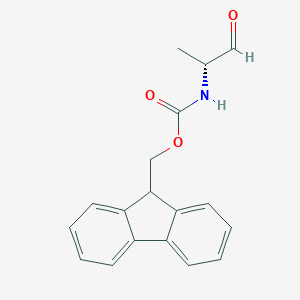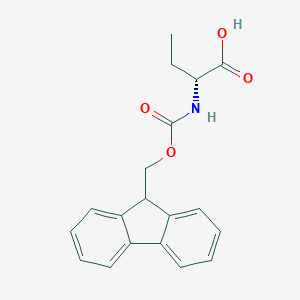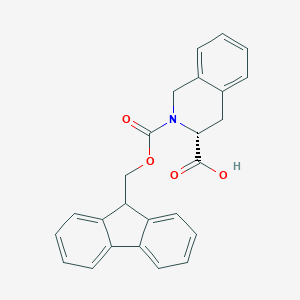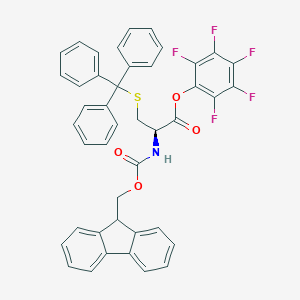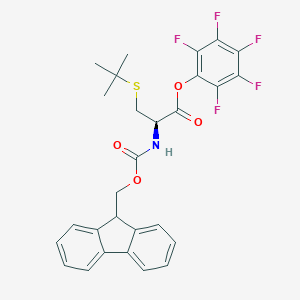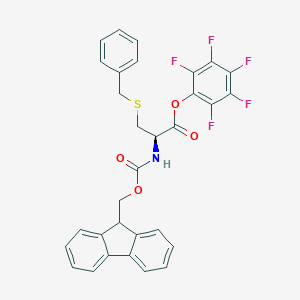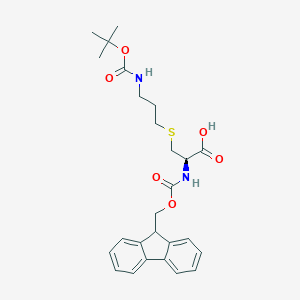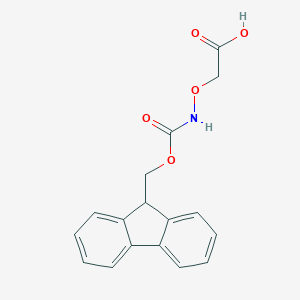
Fmoc-AOAc-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-AOAc-OH, also known as FMOC-氨基羟酸, is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 . It is commonly used as a protecting group in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-AOAc-OH is characterized by its molecular formula C17H15NO5 . Detailed structural analysis may require advanced techniques such as X-ray diffraction or molecular dynamics simulations .
Chemical Reactions Analysis
Fmoc-AOAc-OH, like other Fmoc-protected compounds, can be used to protect amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Physical And Chemical Properties Analysis
Fmoc-AOAc-OH is a white or off-white crystalline solid with a melting point of approximately 105-107°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its exact mass and monoisotopic mass are both 313.09502258 g/mol, and it has a topological polar surface area of 84.9 Ų .
科学研究应用
Biomedical Applications
- Scientific Field: Biomedical Science
- Application Summary: Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application: The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Functional Materials
- Scientific Field: Material Science
- Application Summary: Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application: The self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
- Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
Drug Delivery Systems
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Fmoc-modified peptides can form hydrogels that can be used as drug delivery systems . These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve the efficacy and reduce the side effects of the drugs .
- Methods of Application: The drug is mixed with the Fmoc-peptide solution, and the mixture is allowed to self-assemble into a hydrogel. The drug is then gradually released from the hydrogel as it degrades .
- Results or Outcomes: The drug release rate can be controlled by adjusting the properties of the hydrogel, such as its composition and structure . This allows for the development of personalized drug delivery systems .
Tissue Engineering
- Scientific Field: Biomedical Engineering
- Application Summary: Fmoc-peptides can form hydrogels that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration .
- Methods of Application: Cells are seeded into the Fmoc-peptide hydrogel, which provides a three-dimensional scaffold for the cells to grow and differentiate .
- Results or Outcomes: The Fmoc-peptide hydrogels have been shown to support the growth and differentiation of various types of cells, making them promising materials for tissue engineering applications .
Bio-Templating
- Scientific Field: Bioengineering
- Application Summary: Fmoc-modified peptides can be used as bio-templates for the synthesis of inorganic materials . The self-assembled peptide structures can guide the deposition of inorganic materials, resulting in composite materials with unique properties .
- Methods of Application: The Fmoc-peptide is first self-assembled into a desired structure, and then the inorganic material is deposited onto the peptide template .
- Results or Outcomes: The resulting composite materials can have properties such as high strength, biocompatibility, and tunable functionality, making them suitable for various applications .
Antibiotic Properties
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Some Fmoc-modified peptides have been found to have antibiotic properties . These peptides can interact with bacterial membranes and cause cell death, making them potential candidates for the development of new antibiotics .
- Methods of Application: The antibiotic activity of the Fmoc-peptides is typically evaluated using in vitro assays, where the peptides are exposed to bacterial cultures .
- Results or Outcomes: The Fmoc-peptides can effectively kill various types of bacteria, including drug-resistant strains .
未来方向
Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJEKGEUGUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589246 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-AOAc-OH | |
CAS RN |
123106-21-8 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

